molecular formula C6H8ClN3O B3260268 2-Chloro-6-ethoxypyrimidin-4-amine CAS No. 3289-41-6

2-Chloro-6-ethoxypyrimidin-4-amine

Cat. No.: B3260268
CAS No.: 3289-41-6
M. Wt: 173.6 g/mol
InChI Key: JAFOEHCWMGVVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxypyrimidin-4-amine typically involves the chlorination of 6-ethoxypyrimidin-4-amine. One common method includes the reaction of 6-ethoxypyrimidin-4-amine with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethoxypyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 2-amino-6-ethoxypyrimidin-4-amine or 2-thio-6-ethoxypyrimidin-4-amine can be formed.

    Oxidation Products: Oxidation can yield compounds like 2-chloro-6-ethoxypyrimidin-4-one.

    Reduction Products: Reduction can produce derivatives such as this compound.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Chloro-4,6-dimethoxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 2-Chloro-4,6-dimethylpyrimidine

Comparison: 2-Chloro-6-ethoxypyrimidin-4-amine is unique due to its ethoxy group at the 6-position, which can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of the ethoxy group can enhance its solubility and potentially its ability to interact with biological targets .

Properties

IUPAC Name

2-chloro-6-ethoxypyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(8)9-6(7)10-5/h3H,2H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFOEHCWMGVVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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